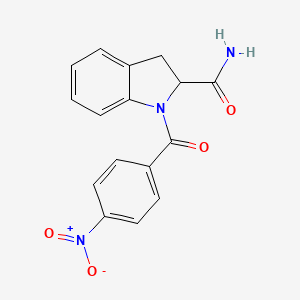
1-(4-Nitrobenzoyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrobenzoyl)indoline-2-carboxamide is a compound belonging to the indole derivatives family. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a benzoyl group substituted with a nitro group at the para position and an indoline ring fused with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
1-(4-Nitrobenzoyl)indoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Analyse Biochimique
Biochemical Properties
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . 1-(4-Nitrobenzoyl)indoline-2-carboxamide, due to its indole structure, is expected to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
. These activities suggest that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. The presence of carboxamide moiety in indole derivatives is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that this compound may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzoyl)indoline-2-carboxamide typically involves the reaction of 4-nitrobenzoyl chloride with indoline-2-carboxamide. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The mixture is refluxed to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrobenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(4-aminobenzoyl)indoline-2-carboxamide .
Mécanisme D'action
The mechanism of action of 1-(4-Nitrobenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
1-(4-Aminobenzoyl)indoline-2-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.
1-(4-Methylbenzoyl)indoline-2-carboxamide: A derivative with a methyl group at the para position.
1-(4-Chlorobenzoyl)indoline-2-carboxamide: A derivative with a chlorine atom at the para position.
Uniqueness: 1-(4-Nitrobenzoyl)indoline-2-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications.
Propriétés
IUPAC Name |
1-(4-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-15(20)14-9-11-3-1-2-4-13(11)18(14)16(21)10-5-7-12(8-6-10)19(22)23/h1-8,14H,9H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKFUILIEVCTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
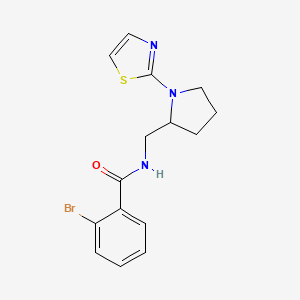
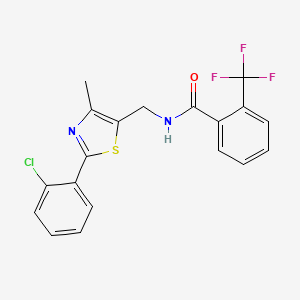
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2436522.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2436524.png)
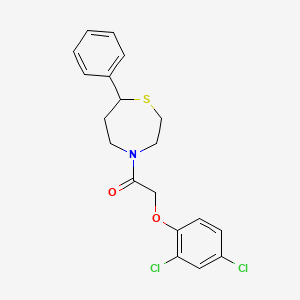
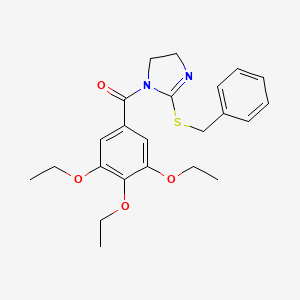

![[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid](/img/structure/B2436531.png)
![(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2436532.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)
![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)
![2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2436536.png)
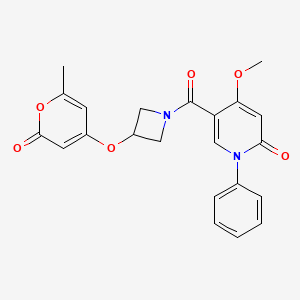
![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)
